N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine
Description
N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine (CAS: 2640842-22-2) is a pyrimidine-based compound with a molecular formula of C₁₆H₁₉F₃N₆ and a molecular weight of 352.36 g/mol. Its structure features a pyrimidin-2-amine core substituted with an ethyl group at the N-position and a piperazine ring linked to a 2-(trifluoromethyl)pyridin-4-yl moiety (Smiles: CCNc1nccc(N2CCN(c3ccnc(C(F)(F)F)c3)CC2)n1) . The trifluoromethyl (CF₃) group is a common pharmacophore known to enhance metabolic stability and lipophilicity, while the piperazine ring may improve solubility and binding interactions in biological systems.
Properties
IUPAC Name |
N-ethyl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-15-22-6-4-14(23-15)25-9-7-24(8-10-25)12-3-5-21-13(11-12)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPUXOQGNFWWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries. They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in various pharmaceutical applications, suggesting that they may interact with a wide range of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group in many pesticides and pharmaceuticals suggests that compounds containing this group may have favorable pharmacokinetic properties.
Biological Activity
N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine, a compound with the CAS number 132834-58-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
The molecular formula of this compound is with a molecular weight of 331.34 g/mol. The compound contains a pyrimidine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety, which may contribute to its biological activity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₅ |
| Molecular Weight | 331.34 g/mol |
| CAS Number | 132834-58-3 |
| InChI Key | BNMSJUIMZULLAS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures exhibit significant activity against several targets:
- Dopamine Receptors : Compounds containing piperazine rings have been shown to bind selectively to dopamine D2 and D4 receptors, indicating potential applications in treating neurological disorders .
- Kinase Inhibition : Pyrimidine derivatives have been reported to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression .
- COX Inhibition : Some pyrimidine derivatives demonstrate anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways .
Study on Anti-inflammatory Effects
A study examined the anti-inflammatory properties of related pyrimidine derivatives, demonstrating that some exhibited ED50 values comparable to indomethacin, a widely used anti-inflammatory drug. The derivatives showed stronger in vitro inhibitory effects on COX-2 compared to COX-1, suggesting selective targeting that could minimize side effects associated with non-selective COX inhibitors .
Neuropharmacological Evaluation
In another investigation focusing on neuropharmacological activity, compounds similar to this compound were evaluated for their binding affinities at dopamine receptors. The results indicated high affinities for D4 receptors with IC50 values as low as 0.057 nM, showcasing the potential for developing treatments for conditions like schizophrenia and depression .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies highlight that modifications on the piperazine and pyrimidine rings can significantly influence the biological activity of these compounds. For instance, substituents like trifluoromethyl groups enhance lipophilicity and receptor binding affinity, which can improve therapeutic efficacy while potentially reducing toxicity .
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased receptor binding affinity |
| Piperazine Substituents | Enhanced selectivity for dopamine receptors |
Comparison with Similar Compounds
Ethyl Ester Derivatives (Thiazole-Urea Series)
Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and its analogues (10e, 10f) share a piperazine-thiazole-urea framework. These compounds exhibit higher molecular weights (~548.2 g/mol) due to the ester and urea groups.
Cyclopentyl-Tetrahydro-2H-Pyran Derivatives
Examples from European patents include N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine. These compounds incorporate a cyclopentyl-carbamoyl group and a tetrahydro-2H-pyran ring, increasing molecular weight (~468.2 g/mol).
Benzimidazole-Pyrimidine Hybrids
2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole (CAS: 1255517-76-0) replaces the pyridine ring with a benzimidazole moiety.
Functional Group Variations
Pyrazole-Substituted Analogues
N-(5-piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine (C₁₇H₂₂F₃N₅, MW: 365.39 g/mol) replaces the piperazine-pyrimidine linkage with a pyrazole-piperidine system. The isopropyl group on pyrazole may alter metabolic stability and bioavailability compared to the ethyl group in the target compound .
Chlorophenyl Derivatives
4-{2-[4-(2-aminoethyl)piperazin-1-yl]pyridin-4-yl}-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine (ChEBI:47733) introduces a chloro-methylphenyl group and an aminoethyl-piperazine side chain. The additional aminoethyl group could enhance hydrogen bonding but increases complexity and molecular weight .
Comparative Data Table
Key Research Findings and Implications
- Trifluoromethyl Role : The CF₃ group in all compounds enhances metabolic stability and lipophilicity, but its position (e.g., pyridine vs. phenyl rings) modulates electronic effects and binding specificity .
- Piperazine Flexibility : Piperazine rings improve solubility, but substitutions (e.g., carbamoyl groups in cyclopentyl derivatives) may restrict conformational flexibility, impacting target engagement .
Preparation Methods
Boc-Piperazine Intermediate Preparation
Boc (tert-butyloxycarbonyl) protection is employed to stabilize the piperazine ring during synthesis. In a representative procedure, 1-Boc-piperazine is reacted with 4-chloro-2-(trifluoromethyl)pyridine under nucleophilic aromatic substitution conditions. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 80–100°C for 12–24 hours, yielding 4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxylate tert-butyl ester.
Table 1: Reaction Conditions for Piperazine Intermediate Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Boc-piperazine | DMF | 90 | 18 | 85–90 |
| 4-Chloro-2-(trifluoromethyl)pyridine | Acetonitrile | 80 | 24 | 78–82 |
Deprotection of Boc Group
The Boc group is removed using hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane. TFA-mediated deprotection at room temperature for 2–4 hours provides the piperazine hydrochloride salt with >95% crude yield. This intermediate is critical for downstream coupling reactions.
Coupling Reactions for Pyrimidine Functionalization
The pyrimidine ring is functionalized via amination and alkylation steps. Two primary routes are documented: (1) direct coupling of the piperazine intermediate to a pre-formed pyrimidine scaffold and (2) stepwise assembly of the pyrimidine ring.
Buchwald–Hartwig Amination
Palladium-catalyzed cross-coupling reactions enable the introduction of the piperazine group to the pyrimidine core. A mixture of 4-chloro-N-ethylpyrimidin-2-amine, the deprotected piperazine intermediate, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and cesium carbonate in toluene is heated to 100°C under nitrogen for 18–24 hours. This method achieves moderate yields (60–70%) but requires rigorous purification via column chromatography.
Table 2: Catalytic System for Buchwald–Hartwig Coupling
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 65 |
| Pd(OAc)₂ | BINAP | KOtBu | Dioxane | 58 |
Stepwise Assembly via SNAr Reaction
An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidin-2-amine and the piperazine intermediate. The reaction proceeds in dimethyl sulfoxide (DMSO) at 120°C for 8 hours, yielding N-ethyl-4-piperazinylpyrimidin-2-amine. Subsequent N-ethylation using iodoethane and potassium carbonate in acetonitrile furnishes the final compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Higher yields are observed in polar aprotic solvents (DMF, DMSO) due to improved solubility of intermediates. Elevated temperatures (100–120°C) accelerate SNAr reactions but may promote side reactions, necessitating careful monitoring.
Purification Techniques
Reverse-phase chromatography (C18 column) with acetonitrile/water gradients is the preferred method for isolating the target compound. Crude products often contain unreacted starting materials and palladium residues, requiring additional washes with ethyl acetate and water.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms ≥95% purity. Residual solvents (DMF, dioxane) are quantified via GC-MS and maintained below ICH limits.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for preparing N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Nucleophilic substitution between 2-(trifluoromethyl)pyridin-4-amine and a piperazine derivative under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
- Step 2 : Coupling of the piperazine intermediate with a pyrimidin-2-amine scaffold via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve 3D conformation using SHELX software; hydrogen bonding and π-π stacking interactions can be analyzed (e.g., C—H⋯O/N interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and purity .
- HRMS : Validate molecular weight and isotopic patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–3 months. Monitor degradation via HPLC and LC-MS .
- Recommendations : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time, serum concentration). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify non-specific interactions .
- Computational docking : Map binding poses using AutoDock Vina or Schrödinger to reconcile activity differences (e.g., conformational flexibility of the piperazine ring) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
- Structural analogs : Replace the trifluoromethyl group with bioisosteres (e.g., cyano or sulfonamide) while maintaining potency .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog synthesis : Modify the pyrimidine core (e.g., 4- vs. 6-position substitutions) and piperazine linker length .
- In vitro screening : Test analogs against a panel of related targets (e.g., kinase family members) to identify selectivity determinants .
- Molecular dynamics simulations : Analyze ligand-protein residence times to prioritize analogs with prolonged binding .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
